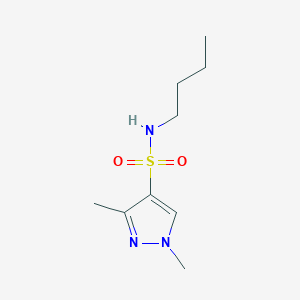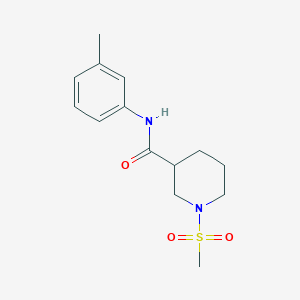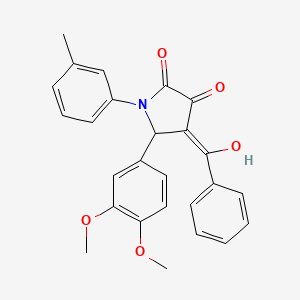
4-(benzoylamino)-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, such as “4-(benzoylamino)-N-(3-methoxyphenyl)benzamide,” involves complex chemical processes aimed at creating specific molecular structures. While the exact synthesis of this compound is not directly mentioned in available literature, related studies provide insights into similar synthesis processes. For instance, a novel synthesis method for benzamide derivatives using Keggin heteropolyacids as a catalyst under solvent-free conditions and microwave irradiations showcases modern approaches to creating such compounds efficiently and eco-friendly (Ighilahriz-Boubchir et al., 2017).
Molecular Structure Analysis
The molecular structure of benzamide derivatives reveals intricate details about their geometry, electronic configuration, and intermolecular interactions. For example, investigations using X-ray diffraction and density functional theory (DFT) calculations help understand the geometrical parameters and electronic properties, such as HOMO and LUMO energies, of similar compounds (Demir et al., 2015). These studies highlight the importance of molecular geometry in determining the compound's reactivity and stability.
Chemical Reactions and Properties
The reactivity of “4-(benzoylamino)-N-(3-methoxyphenyl)benzamide” is influenced by its molecular structure. While specific reactions involving this compound are not detailed, research on related benzamide derivatives shows how their chemical structure dictates their reactivity in biological and chemical systems. For instance, the reactivity of benzamide derivatives with biological targets, indicating the potential for pharmaceutical applications, is a key area of interest (Zhou et al., 2008).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies employing techniques like X-ray crystallography provide insights into the crystalline structure and physical characteristics of similar compounds, which are essential for understanding their behavior in different environments and applications (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the applications and behavior of benzamide derivatives. Research on related compounds can shed light on these properties, illustrating how they interact chemically and the types of reactions they can undergo (Popovski et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(benzoylamino)-N-(3-methoxyphenyl)benzamide and its derivatives have been explored for various applications in the realm of synthetic chemistry and material science. One study presents a method for the N-protection of amidinonaphthol, demonstrating the utility of 4-methoxybenzyl-4-nitrophenylcarbonate for the multiparallel solution phase synthesis of substituted benzamidines, highlighting its application in creating complex chemical libraries for further research and development (Bailey et al., 1999).
Biological Activity and Pharmaceutical Potential
Research has also delved into the design and synthesis of benzamide derivatives for their potential pharmacological benefits. A significant focus has been on developing compounds with favorable profiles for treating gastrointestinal motility disorders and exploring their serotonin 4 (5-HT(4)) receptor agonist activity. Such studies aim at improving oral bioavailability and intestinal absorption rates to enhance therapeutic efficacy (Sonda et al., 2003).
Novel Therapeutic Avenues
Innovative approaches include the exploration of benzamide derivatives for their selectivity in inhibiting specific enzymes or receptors, such as histone deacetylase, with potential implications for treating neurodegenerative diseases like Alzheimer's. Compounds demonstrating selective inhibition and neuroprotective activity could pave the way for new treatments aimed at reducing neurodegeneration and improving cognitive functions (Lee et al., 2018).
Material Science and Antioxidant Activity
The chemical structure and properties of benzamide derivatives also find relevance in material science, with studies exploring their antioxidant properties through experimental and computational methods. Such research underscores the potential of these compounds in various applications, including their role as antioxidants (Demir et al., 2015).
Propiedades
IUPAC Name |
4-benzamido-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-9-5-8-18(14-19)23-21(25)16-10-12-17(13-11-16)22-20(24)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGQSLPRQVUITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzoylamino)-N~1~-(3-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)
![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)
![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)
![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)
![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)
![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

